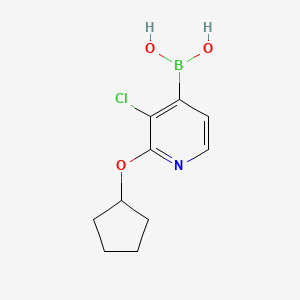

3-Chloro-2-(cyclopentyloxy)pyridine-4-boronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

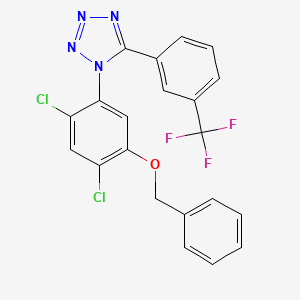

3-Chloro-2-(cyclopentyloxy)pyridine-4-boronic acid is a chemical compound with the molecular formula C10H13BClNO3 . It is commonly used as a reagent in cross-coupling reactions such as Suzuki-Miyaura cross-coupling .

Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring substituted with a chloro group at the 3-position, a cyclopentyloxy group at the 2-position, and a boronic acid group at the 4-position .Wissenschaftliche Forschungsanwendungen

Synthesis and Reactivity

3-Chloro-2-(cyclopentyloxy)pyridine-4-boronic acid, as a derivative of pyridylboronic acids, is significant in the synthesis of various heteroarylpyridine derivatives through Suzuki–Miyaura cross-coupling reactions. These reactions facilitate the creation of complex heteroaryl structures, which are valuable in developing new compounds with potential applications in various fields, including materials science and pharmaceuticals. For instance, the synthesis of dimethoxy- and dihalopyridyl boronic acids and their reactivity in forming highly functionalized heteroarylpyridines demonstrates the versatility of boronic acids in organic synthesis. This process includes the transformation of disubstituted pyridine precursors through ortho-metalation reactions, followed by reactions with triisopropyl borate or trimethyl borate, yielding compounds in moderate to high yields (Smith et al., 2008).

Crystal Engineering

Boronic acids, including pyridyl boronic acids, play a crucial role in crystal engineering, demonstrating the ability to form complex hydrogen bond networks. This is evident in the synthesis of chlorometallate-pyridinium boronic acid salts, leading to one-, two-, and three-dimensional structures. These structures are formed through interactions between chlorometallate species and boronic acid, showcasing the utility of boronic acids in the design and synthesis of novel crystalline materials (Yahsi et al., 2015).

Catalysis and Organic Reactions

Boronic acids are instrumental in catalysis, particularly in enantioselective reactions. The boronic acid-catalyzed aza-Michael addition of hydroxamic acid to quinone imine ketals, utilizing 3-borono-BINOL as a chiral boronic acid catalyst, highlights the role of boronic acids in achieving high enantioselectivity in synthesis. This method opens avenues for producing densely functionalized cyclohexanes, underlining the importance of boronic acids in developing new catalytic strategies for organic synthesis (Hashimoto et al., 2015).

Supramolecular Chemistry

In supramolecular chemistry, boronic acids are utilized to create complex structures through self-assembly. The formation of macrocycles and coordination polymers from self-complementary tectons based on N-containing boronic acids demonstrates their utility in constructing varied supramolecular aggregates. These findings are crucial for developing new materials with potential applications in sensing, catalysis, and nanotechnology (Salazar-Mendoza et al., 2013).

Zukünftige Richtungen

Boronic acids and their derivatives, such as 3-Chloro-2-(cyclopentyloxy)pyridine-4-boronic acid, are gaining interest in the field of medicinal chemistry. The introduction of a boronic acid group to bioactive molecules has been shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the already existing activities . This suggests that there is potential for further exploration and development of boronic acid derivatives in the future.

Eigenschaften

IUPAC Name |

(3-chloro-2-cyclopentyloxypyridin-4-yl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BClNO3/c12-9-8(11(14)15)5-6-13-10(9)16-7-3-1-2-4-7/h5-7,14-15H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVXRYHFVOOMDCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=NC=C1)OC2CCCC2)Cl)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.48 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-amino-N-(furan-2-ylmethyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2629971.png)

![N-[cyano(thiophen-3-yl)methyl]-5-(thiophen-2-yl)-1,3-oxazole-4-carboxamide](/img/structure/B2629973.png)

![5,5-Dimethyl-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,1-dioxothiolane-2-carboxylic acid](/img/structure/B2629976.png)

![11-[4-(dimethylamino)phenyl]-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B2629980.png)

![2-[3-(2,3-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2629985.png)

![N-(2-chlorobenzyl)-2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)

![4-(But-2-yn-1-yloxy)pyrido[2,3-d]pyrimidine](/img/structure/B2629993.png)